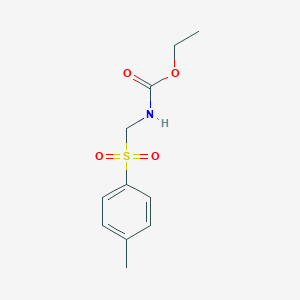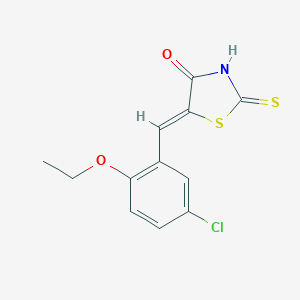
Ethyl (tosylmethyl)carbamate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ethyl (tosylmethyl)carbamate is a molecule that contains a total of 32 bonds. There are 17 non-H bonds, 9 multiple bonds, 5 rotatable bonds, 3 double bonds, 6 aromatic bonds, 1 six-membered ring, 1 (thio-) carbamate (aliphatic), and 1 sulfone . It is a process contaminant that is sometimes found in fermented foods and alcoholic beverages .
Synthesis Analysis
Ethyl carbamate is formed from the reaction of urea with ethanol. The yeast and/or lactic acid bacteria added to catalyze the fermentation process generates urea by metabolism of amino acids such as arginine or citrulline . A new molecularly imprinted polymer (MIP), which exhibits specific recognition of ethyl carbamate (EC), has been synthesized and studied. In this process, EC was the template molecule and β-cyclodextrin derivatives were employed as functional monomers in the molecular imprinting technique (MIT) .Molecular Structure Analysis
The Ethyl (tosylmethyl)carbamate molecule contains a total of 32 atom(s). There are 15 Hydrogen atom(s), 11 Carbon atom(s), 1 Nitrogen atom(s), 4 Oxygen atom(s), and 1 Sulfur atom(s). A chemical formula of Ethyl (tosylmethyl)carbamate can therefore be written as: C11H15NO4S .Chemical Reactions Analysis
Ethyl carbamate is produced by several chemical mechanisms: first, from urea and various proteins like citrulline produced during the fermentation step and second from cyanide, and hydrocyanic acid, via ethyl carbamate precursors such as cyanate .Physical And Chemical Properties Analysis
The chemical formula for ethyl carbamate is C3H7NO2, and its molecular weight is 89.09 g/mol. Ethyl carbamate occurs as colorless crystals or white granular powder and is very soluble in water .科学的研究の応用
Base-Catalysed Reactions
One significant application of ethyl (tosylmethyl)carbamate is in base-catalysed elimination-addition reactions. Research by Olijnsma, Engberts, and Strating (2010) explored these reactions with ethyl N-(tosylmethyl)- or ethyl N-(α-tosylbenzyl)-carbamates and -thiocarbamates, using secondary aliphatic amines, thiophenol, methanol, or the carbamate itself as nucleophiles. This study highlights the compound's utility in synthesizing various chemical structures, showcasing its versatility in organic synthesis (Olijnsma, Engberts, & Strating, 2010).
Analytical Chemistry and Detection
Ethyl (tosylmethyl)carbamate plays a critical role in the analytical chemistry field, especially in the detection and quantification of ethyl carbamate in alcoholic beverages. A study by Yang et al. (2013) introduced a novel approach for the quantitative detection of ethyl carbamate in alcoholic beverages using surface-enhanced Raman scattering (SERS). This method uses silver-coated gold nanoparticle colloids as SERS amplifiers, providing a highly sensitive technique for ethyl carbamate detection (Yang, Zhou, Ying, Niessner, & Haisch, 2013).
Progress in Prevention of Accumulation
Furthermore, ethyl (tosylmethyl)carbamate's derivatives and related compounds are under investigation for minimizing the accumulation of ethyl carbamate in alcoholic beverages. Zhao et al. (2013) reviewed various methods incorporating physical, chemical, enzymatic, and metabolic engineering technologies aimed at reducing ethyl carbamate levels. This work reflects the ongoing efforts to address the toxicological concerns associated with ethyl carbamate in the food and beverage industry (Zhao, Du, Zou, Fu, Zhou, & Chen, 2013).
Ethyl Carbamate in Fermented Beverages
The presence of ethyl carbamate in fermented beverages and its potential health risks have prompted extensive research into its formation mechanisms and mitigation strategies. Jiao, Dong, and Chen (2014) provided a comprehensive review on ethyl carbamate's genotoxicity, analytical methods, formation pathways, and removal strategies in various beverages. This review also discusses the metabolic mechanism of ethyl carbamate precursors, highlighting the importance of understanding these pathways for effective mitigation (Jiao, Dong, & Chen, 2014).
作用機序
Safety and Hazards
Ethyl carbamate is a process contaminant that is sometimes found in fermented foods and alcoholic beverages. Ethyl carbamate (also called urethane) can form during the fermentation and storage of foods and beverages that naturally contain nitrogen-rich compounds such as urea, citrulline, and cyanate . Ethyl carbamate is a probable human carcinogen, reduction of its content is important for food safety and human health .
将来の方向性
Various preventing methods are developed and used in some cases at the industrial scale to lower ethyl carbamate levels in food. Two types of preventing methods are described. First, adapted and optimized practices in all steps of the chain of foods’ (or beverages) production lead in general to low ethyl carbamate level. Second, the abatement of ethyl carbamate precursors can be done by adapted enzymatic, physical chemical or chemical methods according to the natures of raw materials and conditions of their production processes .
特性
IUPAC Name |
ethyl N-[(4-methylphenyl)sulfonylmethyl]carbamate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NO4S/c1-3-16-11(13)12-8-17(14,15)10-6-4-9(2)5-7-10/h4-7H,3,8H2,1-2H3,(H,12,13) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UTLABMWLBRDNAM-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)NCS(=O)(=O)C1=CC=C(C=C1)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15NO4S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.31 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl (tosylmethyl)carbamate | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-amino-N-(4-bromophenyl)-4-(3,4-dimethoxyphenyl)-6-phenylthieno[2,3-b]pyridine-2-carboxamide](/img/structure/B407611.png)
![3-amino-4-(4-methoxyphenyl)-6-phenyl-N-(2,4,6-trichlorophenyl)thieno[2,3-b]pyridine-2-carboxamide](/img/structure/B407612.png)
![4-{3-bromo-4-[(2-chlorobenzyl)oxy]-5-methoxybenzylidene}-2-(2-thienyl)-1,3-oxazol-5(4H)-one](/img/structure/B407613.png)
![2-[4-(4-tert-butylphenyl)-3-cyano-6-phenylpyridin-2-yl]sulfanyl-N-phenylacetamide](/img/structure/B407614.png)
![4-{3-bromo-4-[(2-chlorobenzyl)oxy]-5-ethoxybenzylidene}-2-(1-naphthyl)-1,3-oxazol-5(4H)-one](/img/structure/B407616.png)

![N-[4-chloro-3-(5,7-dimethyl-1,3-benzoxazol-2-yl)phenyl]-3,4,5-trimethoxybenzamide](/img/structure/B407621.png)
![4-{4-[(2-chlorobenzyl)oxy]-3,5-dimethoxybenzylidene}-2-(3-fluorophenyl)-1,3-oxazol-5(4H)-one](/img/structure/B407622.png)
![N-[4-(5-sec-butyl-1,3-benzoxazol-2-yl)phenyl]-3,4,5-trimethoxybenzamide](/img/structure/B407623.png)
![4-{[(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)amino]methylene}-2-(2-methoxyphenyl)-1,3(2H,4H)-isoquinolinedione](/img/structure/B407624.png)

![4-{[(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)amino]methylene}-7-methoxy-2-(4-methoxyphenyl)-1,3(2H,4H)-isoquinolinedione](/img/structure/B407629.png)
![4-tert-butyl-N-(7,7-dimethyl-9-oxo-6,7,8,9-tetrahydrodibenzo[b,d]furan-2-yl)benzenesulfonamide](/img/structure/B407631.png)
amino]-2-methyl-1-benzofuran-3-carboxylate](/img/structure/B407632.png)